
Tigecycline Pentacyclic Analog, Technical Grade
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tigecycline Pentacyclic Analog, Technical Grade, is a derivative of tigecycline, a glycylcycline antibiotic. This compound is part of the tetracycline family and is known for its broad-spectrum antibacterial activity. It is particularly effective against multidrug-resistant bacteria, making it a valuable tool in the fight against antibiotic resistance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tigecycline Pentacyclic Analog involves multiple steps, starting from the basic tetracycline structure. The process includes the addition of a glycyclamide moiety to the 9-position of minocycline, which is a key step in the synthesis . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations.
Industrial Production Methods
Industrial production of Tigecycline Pentacyclic Analog follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
Tigecycline Pentacyclic Analog undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Antibacterial Efficacy
Tigecycline has demonstrated significant efficacy against a range of multidrug-resistant pathogens. Research indicates that it effectively targets bacteria that have developed resistance to conventional antibiotics. In vitro studies reveal that tigecycline maintains activity against:
- Vancomycin-resistant Enterococci
- Methicillin-resistant Staphylococcus aureus
- Penicillin-resistant Streptococcus pneumoniae
- Multidrug-resistant Gram-negative bacteria .
Table 1: Antibacterial Activity of Tigecycline Against Resistant Strains
Bacterial Strain | Resistance Status | Efficacy Level |
---|---|---|
Vancomycin-resistant Enterococci | Resistant | High |
Methicillin-resistant Staphylococcus aureus | Resistant | High |
Penicillin-resistant Streptococcus pneumoniae | Resistant | Moderate |
Multidrug-resistant Gram-negative bacteria | Various Resistance Mechanisms | Variable |
Clinical Trials and Pharmacokinetics
Clinical trials have shown promising results for tigecycline in treating complicated infections. A study on critically ill patients indicated that high-dose tigecycline regimens improved clinical outcomes significantly. The pharmacokinetic model developed during this research revealed that factors such as age and illness severity (measured by the APACHE II score) significantly influence drug clearance and volume distribution .
Table 2: Pharmacokinetic Parameters of Tigecycline
Parameter | Value |
---|---|
Clearance (CL) | 11.30 ± 3.54 L/h |
Volume of Distribution (Vd) | 105.00 ± 4.47 L |
Target AUC/MIC | ≥17.9 for effective treatment |
Case Study 1: Treatment of Complicated Skin Infections
A multicenter Phase III clinical trial evaluated the effectiveness of tigecycline in treating complicated skin and skin structure infections caused by resistant organisms. Results indicated a significant reduction in infection rates compared to standard treatments, with a favorable safety profile .
Case Study 2: Respiratory Infections in Hospitalized Patients
Another study focused on hospitalized patients with pneumonia caused by multidrug-resistant pathogens. Tigecycline was administered as part of a combination therapy, leading to improved patient outcomes and reduced hospital stay durations .
作用机制
Tigecycline Pentacyclic Analog exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting bacterial growth . The compound also overcomes common resistance mechanisms such as efflux pumps and ribosomal protection proteins .
相似化合物的比较
Similar Compounds
Minocycline: Another tetracycline derivative with similar antibacterial properties.
Doxycycline: A widely used tetracycline antibiotic with a broad spectrum of activity.
Oxytetracycline: An older tetracycline antibiotic used in various applications.
Uniqueness
Tigecycline Pentacyclic Analog is unique due to its enhanced activity against multidrug-resistant bacteria and its ability to circumvent common resistance mechanisms. This makes it a valuable compound in both research and clinical settings .
生物活性
Tigecycline, a member of the glycylcycline class of antibiotics, is notable for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, including strains resistant to multiple drugs. The pentacyclic analog of tigecycline represents a modification aimed at enhancing its efficacy and overcoming resistance mechanisms. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Tigecycline exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 30S ribosomal subunit, preventing the incorporation of amino acids into peptide chains, which halts bacterial growth. This mechanism is similar to that of traditional tetracyclines but is enhanced due to structural modifications that allow tigecycline to evade common resistance mechanisms such as efflux pumps and ribosomal protection .
Antibacterial Spectrum
The biological activity of tigecycline pentacyclic analogs has been extensively studied. The following table summarizes the in vitro potency against various pathogens:
Pathogen | MIC (µg/ml) | Resistance Status |
---|---|---|
Staphylococcus aureus (MRSA) | 0.5 | Resistant |
Enterococcus faecalis (VRE) | 1 | Resistant |
Escherichia coli | 2 | ESBL-producing |
Klebsiella pneumoniae | 4 | Carbapenem-resistant |
Acinetobacter baumannii | 2 | Multidrug-resistant |
The data indicates that tigecycline maintains significant activity against multidrug-resistant organisms, making it a critical option in treating complex infections .
Pharmacokinetics and Tissue Penetration
Tigecycline demonstrates favorable pharmacokinetics, with good tissue penetration observed in various studies. Notably, the ratio of drug concentration in tissues compared to serum is particularly high in skin and soft tissues, which enhances its effectiveness in treating skin infections . A study indicated a bone-to-serum concentration ratio of approximately 4.77:1, suggesting effective penetration into bone tissues as well .
Clinical Efficacy and Case Studies
Tigecycline has been evaluated in numerous clinical settings. A meta-analysis encompassing several randomized controlled trials revealed that while tigecycline is effective against complicated skin and soft tissue infections (cSSSI), it was associated with higher mortality rates compared to other antibiotics in some studies .
Case Study: Complicated Skin Infections
- Patient Demographics : Adults with cSSSI
- Treatment Regimen : Tigecycline administered intravenously
- Outcome : Clinical cure rates were comparable to those treated with standard antibiotics; however, increased adverse events were noted.
Resistance Mechanisms
Research has identified specific genetic mutations associated with tigecycline resistance, particularly in the ramR and tet(A) genes. These mutations can lead to decreased susceptibility and highlight the need for ongoing surveillance of resistance patterns .
属性
CAS 编号 |
1268494-40-1 |
---|---|
分子式 |
C27H32N4O9 |
分子量 |
556.572 |
InChI |
InChI=1S/C27H32N4O9/c1-24(2,3)29-9-15(32)30-12-8-13(31(4)5)11-6-10-7-14-26(39)20(35)17(22(28)37)21(36)27(14,40)25(10,23(26)38)19(34)16(11)18(12)33/h8,10,14,29,33,36,39-40H,6-7,9H2,1-5H3,(H2,28,37)(H,30,32)/t10-,14+,25+,26+,27-/m0/s1 |
InChI 键 |
FBVQSWIWHMQLGD-IMIHRQKRSA-N |
SMILES |
CC(C)(C)NCC(=O)NC1=C(C2=C(CC3CC4C5(C3(C2=O)C(=O)C4(C(=O)C(=C5O)C(=O)N)O)O)C(=C1)N(C)C)O |
同义词 |
(1S,4aR,4bR,10aR,11aS)-9-(Dimethylamino)-7-[[2-[(1,1-dimethylethyl)amino]acetyl]amino]-1,2,4a,5,10,10a,11,11a-octahydro-1,4,4a,6-tetrahydroxy-2,5,12-trioxo-1,4b-methano-4bH-benzo[b]fluorene-3-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。